Imidazo[2,1-b]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-2-7-3-4-8-5(7)6-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBBWLWUIISIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CSC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355728 | |
| Record name | imidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251-97-8 | |
| Record name | imidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[2,1-b][1,3]thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar Studies of Imidazo 2,1 B Thiazole Derivatives
Impact of Substituents on Biological Activity
The biological profile of imidazo[2,1-b]thiazole derivatives can be significantly altered by introducing different functional groups at various positions of the heterocyclic system. Research has consistently shown that even minor modifications can lead to substantial changes in potency and selectivity across different biological targets, including enzymes, receptors, and microbes.
For instance, in the development of selective COX-2 inhibitors, the substituent at the C-5 position of the this compound ring plays a critical role. A study on a series of 6-(4-(methylsulfonyl)phenyl)this compound derivatives revealed that the type and size of an amine group at C-5 influenced both the potency and selectivity of COX-2 inhibition. nih.gov The derivative N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine emerged as a highly potent and selective COX-2 inhibitor, highlighting the importance of this specific substitution. nih.gov
In the context of antitubercular activity, substitutions on an aryl ring attached to the core are determinant. Studies on 2-(Aryl)benzo[d]this compound-7-sulfonamide derivatives demonstrated that halogen substitutions on the phenyl ring enhanced biological activity. nih.gov Specifically, derivatives with 4-chloro (5b), 4-fluoro (5d), and 4-bromo (5h) substitutions on the phenyl ring exhibited the most potent inhibition against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values of 1.6 µg/mL. nih.gov Similarly, another study identified a benzo-[d]-imidazo-[2,1-b]-thiazole derivative carrying a 4-nitro phenyl moiety as a highly active agent against Mycobacterium tuberculosis (Mtb) H37Ra. rsc.org A compound with a 2,4-dichloro phenyl moiety also showed significant activity. rsc.org
The antitumor effects of these compounds are also sensitive to substitution patterns. For benzo[d]this compound derivatives, the highest antitumor effect was observed in compounds that possessed electron-donating substituents at the 6-position of the benzothiazole (B30560) fragment combined with electron-acceptor substituents in an aniline (B41778) phenyl ring. researchgate.net Furthermore, the replacement of an aryl group with a smaller thiophene (B33073) substituent in the imidazole (B134444) ring has been shown to drastically increase antiviral action. researchgate.net
The following table summarizes key findings on the impact of substituents on the biological activity of this compound derivatives.
| Scaffold/Position | Substituent | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| This compound (C-5) | N,N-dimethylaminomethyl group | COX-2 Inhibition | Compound showed high potency (IC50 = 0.08 µM) and selectivity. | nih.gov |
| Benzo[d]this compound (Aryl Ring) | Halogen substitutions (e.g., 4-Cl, 4-F, 4-Br) | Antitubercular | Enhanced inhibitory activity against M. tuberculosis (MIC = 1.6 µg/mL). | nih.gov |
| Benzo[d]this compound (Aryl Ring) | 4-nitro phenyl moiety | Antitubercular | Demonstrated potent activity with an IC90 of 7.05 µM against M. tuberculosis. | rsc.org |
| Benzo[d]this compound (Aryl Ring) | 2,4-dichloro phenyl moiety | Antitubercular | Showed significant activity with an IC50 of 2.03 µM. | rsc.org |
| Benzo[d]this compound (Benzothiazole fragment at position 6) | Electron-donating groups | Antitumor | Highest antitumor effect when combined with electron-accepting groups on an aniline phenyl ring. | researchgate.net |
| This compound (Imidazole Ring) | Thiophene substituent (replacing aryl group) | Antiviral | Drastically increased antiviral activity. | researchgate.net |
Pharmacophore Elucidation and Optimization
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the this compound scaffold, various studies have elucidated key pharmacophoric features necessary for different therapeutic effects.
In the design of COX-2 inhibitors, the 6-(4-(methylsulfonyl)phenyl) group on the this compound core was identified as a suitable COX-2 pharmacophore. nih.gov This moiety mimics the structure of known selective COX-2 inhibitors (coxibs) and is crucial for binding to the active site of the enzyme. The optimization of substituents at the C-5 position, as mentioned previously, further refines the interaction with the target enzyme, enhancing potency and selectivity. nih.gov
For antitubercular agents, molecular hybridization approaches have been used to identify key pharmacophores. It was found that combining the this compound system with other heterocyclic rings like thiazole (B1198619), chlorophenyl, pyridine, or coumarin (B35378) had a significant relationship with anti-mycobacterial activity. researchgate.net This suggests a hybrid pharmacophore where the this compound core provides a rigid scaffold, and the appended heterocyclic moiety is crucial for target interaction. Molecular docking studies on active antitubercular benzo-[d]-imidazo-[2,1-b]-thiazole derivatives suggest a putative binding pattern against the Pantothenate synthetase of Mtb, further helping to define the pharmacophore required for this specific target. rsc.org
In the development of microtubule-targeting anticancer agents, this compound-benzimidazole conjugates have been synthesized. Molecular docking studies revealed that the most potent compounds in this series occupy the colchicine (B1669291) binding site on tubulin. nih.gov This indicates that the pharmacophore consists of the this compound and benzimidazole (B57391) moieties linked in a specific orientation that allows for effective interaction with this particular pocket on the tubulin protein, thereby inhibiting its polymerization. nih.gov
Stereochemical Considerations and Their Influence on Activity
Stereochemistry, the three-dimensional arrangement of atoms and functional groups in a molecule, can have a profound impact on biological activity. Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers of a drug molecule.
A prominent example within the this compound class is the drug Levamisole. nih.gov Levamisole is the specific levogyre isomer, (6S)-2,3,5,6-tetrahydro-6-phenylthis compound, of the racemic drug Tetramisole. nih.gov While both isomers contribute to the primary antihelminthic (worm-expelling) activity of Tetramisole, it is almost exclusively the levo-isomer, Levamisole, that possesses significant immunomodulatory properties. nih.gov This demonstrates a clear stereospecificity of action, where the (S)-configuration at the C-6 position is crucial for the immune-stimulating effects, while the antihelminthic activity is less stereoselective. This distinction underscores the importance of evaluating individual stereoisomers during drug development, as one isomer may be responsible for the desired therapeutic effect while the other could be inactive or contribute to off-target effects.
Mechanisms of Action of Imidazo 2,1 B Thiazole Derivatives
Enzyme Inhibition
Imidazo[2,1-b]thiazole derivatives function as potent inhibitors of several key enzymes that are critical for cellular function and pathogen survival. By blocking the active sites of these enzymes, they disrupt essential signaling pathways and metabolic processes.
Certain this compound derivatives have been identified as potent pan-RAF inhibitors, targeting multiple members of the RAF kinase family (ARAF, BRAF, and CRAF), which are key components of the MAPK signaling cascade. acs.orgnih.gov The mutation of BRAF, particularly the V600E mutation, leads to the hyperactivation of this pathway, promoting uncontrolled cell growth. nih.govacs.org Pan-RAF inhibitors are crucial for minimizing the paradoxical activation of the MAPK pathway that can occur with selective BRAF inhibitors, a mechanism that often leads to acquired resistance. acs.orgnih.gov
One such derivative, KS28, was characterized as an inhibitor of BRAF, CRAF, and BRAF V600E kinases. acs.org Another series of (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives also demonstrated significant pan-RAF inhibitory effects. nih.govacs.org The most active compounds from this series, such as compound 38a , effectively inhibited the phosphorylation of downstream targets MEK and ERK, confirming their disruption of the MAPK cascade. nih.govacs.org This inhibition of RAF dimerization and signaling is considered essential for overcoming resistance to first-generation RAF inhibitors. acs.orgresearchgate.net
| Compound | Target Kinase | IC50 |
|---|---|---|
| KS28 | BRAFV600E | 14.0 nM |
| KS28 | BRAF | 23.0 nM |
| KS28 | CRAF | 11.0 nM |
| Compound 38a | BRAFV600E | 17.0 nM |
| Compound 38a | CRAF | 40.0 nM |
A primary mechanism for the anticancer activity of many this compound compounds is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division. By disrupting microtubule dynamics, these agents cause cells to arrest in the G2/M phase of the cell cycle.
Molecular docking studies have consistently shown that these derivatives bind to the colchicine (B1669291) binding site on β-tubulin. This interaction prevents the assembly of α,β-tubulin heterodimers into microtubules. For instance, an this compound-benzimidazole conjugate, 6d , was found to significantly inhibit tubulin assembly. Similarly, an imidazo[2,1-b]thiadiazole-linked oxindole, compound 7 , was a more potent inhibitor of tubulin polymerization than the well-known agent combretastatin (B1194345) A-4. Docking studies revealed that these compounds form key interactions with amino acid residues such as αAsn101, βThr179, and βCys241 within the colchicine binding site.
| Compound | Tubulin Polymerization Inhibition IC50 |
|---|---|
| Conjugate 6d | 1.68 µM |
| Compound 7 | 0.15 µM |
| Combretastatin A-4 (Reference) | 1.16 µM |
This compound derivatives have been investigated as inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes. These enzymes catalyze the reversible hydration of carbon dioxide and are involved in various physiological processes. Isoforms such as hCA II are cytosolic, while hCA IX and hCA XII are transmembrane isoforms that are often overexpressed in tumors and are associated with cancer progression.
A series of this compound-sulfonyl piperazine (B1678402) conjugates were synthesized and evaluated for their inhibitory activity against four isoforms: hCA I, II, IX, and XII. The results showed that these compounds were selective inhibitors of the physiologically dominant cytosolic isoform hCA II, with inhibition constants (Ki) in the micromolar range. They displayed weak or no activity against the tumor-associated isoforms hCA IX and hCA XII, as well as hCA I. This selective inhibition of hCA II suggests potential for further development in understanding the specific roles of these isoforms in various pathologies.
| Compound | hCA II Inhibition Ki (µM) | hCA I, IX, XII Inhibition Ki (µM) |
|---|---|---|
| 9ae | 67.9 | >100 |
| 9bb | 63.4 | >100 |
| 9ca | 62.5 | >100 |
| 9cc | 57.7 | >100 |
| Acetazolamide (Standard) | 0.012 | 0.25 (hCA I), 0.025 (hCA IX), 0.0057 (hCA XII) |
This compound-5-carboxamides (ITAs) have emerged as a promising class of anti-tuberculosis agents with a novel mechanism of action. These compounds target QcrB, a critical subunit of the cytochrome bcc-aa3 supercomplex in Mycobacterium tuberculosis. This supercomplex is a key component of the electron transport chain, responsible for cellular respiration and energy generation. By inhibiting QcrB, ITAs disrupt the bacterium's ability to produce ATP, leading to cell death.
This mechanism was confirmed by the cross-resistance of specific QcrB mutants to these compounds. Several ITA derivatives have demonstrated potent activity against replicating and drug-resistant strains of M. tuberculosis with Minimum Inhibitory Concentration (MIC) values in the nanomolar range.
| Compound | MIC against M. tuberculosis H37Rv (nM) |
|---|---|
| Compound 6 | <10 |
| Compound 16 | <10 |
| Compound 17 | <10 |
Derivatives based on the this compound scaffold have been developed as novel inhibitors of the Hepatitis C Virus (HCV) non-structural protein 4B (NS4B). Resistance profile studies have confirmed that these compounds target NS4B, specifically the second amphipathic α-helix known as 4BAH2. Optimization of this scaffold led to the discovery of potent leads with significant activity against HCV genotype 1b. Notably, these NS4B inhibitors did not exhibit cross-resistance with other direct-acting antiviral agents that target different viral proteins like NS3/4A, NS5A, and NS5B. This suggests they could be used in combination therapies to enhance antiviral effects.
| Compound | HCV Genotype 1b Inhibition EC50 (nM) |
|---|---|
| 26f | 16 |
| 28g | 31 |
Induction of Apoptosis Pathways
A common consequence of the enzyme inhibition caused by this compound derivatives is the induction of apoptosis, or programmed cell death. This is a key mechanism for their anticancer effects. By arresting the cell cycle and disrupting vital cellular processes, these compounds trigger signaling cascades that lead to controlled cell death.
The induction of apoptosis has been confirmed through various biological assays. For example, treatment with these compounds leads to an increase in the population of apoptotic cells, as measured by Annexin V-FITC/propidium iodide staining. Other indicators of apoptosis include the disruption of the mitochondrial membrane potential (ΔΨm) and nuclear changes like chromatin condensation, which can be observed with DAPI or Hoechst staining. Furthermore, western blot analysis has shown that these derivatives can modulate the expression of key apoptotic proteins, causing an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of executioner caspases, such as caspase-3, which carry out the final stages of cell death.
For example, this compound-based aryl hydrazones 9i and 9m were shown to arrest breast cancer cells in the G0/G1 phase of the cell cycle and trigger apoptosis in a concentration-dependent manner. Similarly, the tubulin-inhibiting conjugate 6d was confirmed to induce apoptosis in lung cancer cells through the mitochondrial pathway.
Caspase Activation
A pivotal mechanism in the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death, through the activation of caspases. Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis.
Certain this compound-noscapine conjugates have been shown to increase the expression of caspase-3, a key executioner caspase. acs.org This activation is a strong indicator of apoptotic cell death. acs.org Similarly, a series of this compound-chalcone conjugates demonstrated the ability to induce apoptosis, which was confirmed by the activation of caspase-3. nih.gov Mechanistic studies on other potent imidazo[2,1-b]thiazolylmethylene-2-indolinones revealed that their induction of apoptosis in HT-29 colon adenocarcinoma cells was also accompanied by caspase activation. researchgate.net
Table 1: this compound Derivatives and Caspase Activation
| Compound Type | Cell Line | Key Finding |
|---|---|---|
| This compound-noscapine conjugates | MIA PaCa-2 | Increased expression of caspase-3 levels. acs.org |
| This compound-chalcone conjugates | A549 | Led to activation of caspase-3. nih.gov |
Mitochondrial Membrane Depolarization
The mitochondrion is central to the regulation of apoptosis, and the disruption of its membrane potential is a key event in the intrinsic apoptotic pathway. Several this compound derivatives have been found to induce mitochondrial membrane depolarization.
For instance, benzo[d]this compound-propenone conjugates were observed to cause a 40% loss of mitochondrial membrane potential (ΔΨm) in HeLa cells. nih.gov This loss of potential is often linked to an increase in reactive oxygen species (ROS), which these compounds were also found to elevate. nih.gov Another study described a series of ubiquinone-imidazo[2,1-b]thiazoles that acted as inducers of the mitochondrial permeability transition, a process involving the opening of a pore in the inner mitochondrial membrane that leads to depolarization. nih.gov
Cell Cycle Arrest (e.g., G0/G1, G2/M phases)
A common mechanism for anticancer agents is the disruption of the cell division cycle, leading to cell cycle arrest and preventing the proliferation of malignant cells. This compound derivatives have demonstrated the ability to arrest the cell cycle at various phases.
G2/M Phase Arrest : Many derivatives halt the cell cycle at the G2/M checkpoint. A study on 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones found that their ability to inhibit cellular proliferation was mediated by cell cycle arrest at the G2/M phase in HT-29 colon carcinoma cells. nih.gov Likewise, this compound-coupled noscapine (B1679977) derivatives and this compound-chalcone conjugates were also shown to induce G2/M phase arrest in MIA PaCa-2 and A549 lung cancer cells, respectively. acs.orgnih.gov This arrest is often associated with the disruption of microtubule dynamics. acs.orgnih.gov
G0/G1 and S Phase Arrest : Other derivatives have been shown to act at earlier stages of the cell cycle. Benzo[d]this compound-propenone conjugates were found to arrest HeLa cancer cells in the G1 phase. nih.gov Furthermore, certain benzo[d]this compound analogs used as indoleamine 2,3-dioxygenase (IDO1) inhibitors caused cell growth arrest at the S phase, with a typical apoptosis pattern reflecting all phases of the cell cycle (G0/G1, S, and G2/M). nottingham.ac.uk Some related indole (B1671886) derivatives have shown biphasic effects, inducing G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations. nih.gov
Table 2: Cell Cycle Arrest by this compound Derivatives
| Compound Type | Cell Line | Phase of Arrest |
|---|---|---|
| 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones | HT-29 | G2/M nih.gov |
| This compound-noscapine conjugates | MIA PaCa-2 | G2/M acs.org |
| This compound-chalcone conjugates | A549 | G2/M nih.gov |
| Benzo[d]this compound-propenone conjugates | HeLa | G1 nih.gov |
Interference with Bacterial Cell Wall Synthesis and Protein Translation
The this compound scaffold is a key component of various antibacterial agents. The broader class of thiazole-containing compounds is known to interfere with essential bacterial processes. One key mechanism is the inhibition of penicillin-binding proteins, which disrupts bacterial cell wall synthesis. nih.gov
Derivatives of this compound have shown activity against a range of bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. rsc.orgmdpi.com Specific benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have demonstrated selective inhibition of M. tuberculosis. rsc.org Molecular docking studies suggest that these compounds may act by inhibiting enzymes crucial for bacterial survival, such as Pantothenate synthetase in M. tuberculosis. rsc.org
Targeting Viral Replication Cycle Stages
This compound derivatives have emerged as potential antiviral agents by targeting various stages of the viral replication cycle. nih.gov
One strategy involves targeting host-cell factors that viruses exploit for their own replication. A study identified this compound derivatives as potent and selective inhibitors of phosphatidylinositol 4-kinase IIIβ (PI4KB). nih.gov PI4KB is a host lipid kinase that plays a critical role in supporting the replication of various viruses, and its inhibition shows antiviral activity. nih.gov Other research has identified derivatives with activity against a diverse range of viruses, including Coxsackie B4 virus, Feline coronavirus, and Feline herpes virus, suggesting the versatility of this chemical scaffold in developing anti-infective agents. nih.gov Additionally, related imidazo[2,1-b] acs.orgnih.govbenzothiazol-5-one compounds have been evaluated for their antiviral activity against the influenza A virus. semanticscholar.org
Table of Mentioned Compounds
| Compound Name/Class |
|---|
| Benzo[d]this compound-propenone conjugates |
| (E)-3-(6-(4-fluorophenyl)-2,3-bis(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one |
| This compound-chalcone conjugates |
| This compound-noscapine conjugates |
| Imidazo[2,1-b]thiazolylmethylene-2-indolinones |
| Ubiquinone-imidazo[2,1-b]thiazoles |
| Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives |
Therapeutic Potential and Pharmacological Applications of Imidazo 2,1 B Thiazole Derivatives
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have demonstrated notable antiproliferative effects across a wide range of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and proteins crucial for cancer cell growth and survival, such as kinases and tubulin.
Against Various Cancer Cell Lines
The cytotoxic potential of this compound derivatives has been extensively evaluated against numerous cancer cell lines, revealing a broad spectrum of activity.
Breast Cancer: Against the MCF-7 cell line, certain this compound-based compounds have shown significant inhibitory effects. For the triple-negative breast cancer cell line MDA-MB-231, novel this compound-based aryl hydrazones have exhibited promising cytotoxicity, with some compounds showing IC50 values as low as 1.12 μM.
Lung Cancer: In studies involving the A549 lung cancer cell line, imidazothiazole-benzimidazole derivatives have been identified as potential tubulin polymerization inhibitors, with some compounds displaying IC50 values around 1.09 µM.
Cervical Cancer: The HeLa cell line has been a frequent target in the evaluation of these compounds, with many derivatives showing potent cytotoxic and apoptotic-inducing effects.
Prostate Cancer: The DU-145 prostate cancer cell line has also been shown to be susceptible to this compound derivatives.
Colon Cancer: Against the HT-29 colon cancer cell line, certain imidazole (B134444) derivatives have demonstrated antiproliferative activity.
Pancreatic Cancer: The MIAPaCa-2 pancreatic cancer cell line has been a focus of research, particularly for imidazothiazole-coupled noscapine (B1679977) derivatives, which have shown potent anticancer activity.
Neuroblastoma: The SK-N-SH neuroblastoma cell line has also been utilized in screening the anticancer potential of these compounds.
Anticancer Activity of this compound Derivatives Against Various Cancer Cell Lines
| Cancer Type | Cell Line | Compound Type | Observed Effect (IC50) |
|---|---|---|---|
| Breast Cancer | MCF-7 | This compound derivatives | Significant inhibition |
| MDA-MB-231 | This compound-based aryl hydrazones | 1.12 - 1.65 µM | |
| Lung Cancer | A549 | Imidazothiazole-benzimidazole derivatives | ~1.09 µM |
| Cervical Cancer | HeLa | Benzo[d]this compound-propenone conjugates | Significant cytotoxicity and apoptosis |
| Prostate Cancer | DU-145 | Imidazothiazole-benzimidazole derivatives | Cytotoxic effects |
| Colon Cancer | HT-29 | Imidazole derivatives | Antiproliferative activity |
| Pancreatic Cancer | MIAPaCa-2 | Imidazothiazole-coupled noscapine derivatives | Potent anticancer activity |
| Neuroblastoma | SK-N-SH | Imidazothiazole-coupled noscapine derivatives | Cytotoxic effects |
Combination Therapy with Existing Anticancer Agents
Research into the use of this compound derivatives in combination with existing anticancer agents is an emerging area with significant potential. One study has shown that certain new imidazo[2,1-b] nih.govuobaghdad.edu.iqresearchgate.netthiadiazole derivatives can potentiate the antiproliferative effects of gemcitabine (B846) in peritoneal mesothelioma. nih.gov This synergistic effect was linked to the modulation of the human equilibrative nucleoside transporter-1 (hENT-1), which is a key transporter for gemcitabine. nih.gov This finding suggests that this compound derivatives could be developed as chemosensitizers to enhance the efficacy of standard chemotherapeutic drugs, potentially allowing for lower doses and reduced side effects. However, further comprehensive studies are required to explore the full potential of these compounds in combination therapy across a wider range of cancers and with other established anticancer agents.
Antimicrobial Activity
This compound derivatives have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antitubercular effects. This makes them promising candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.
Antibacterial Activity
The antibacterial potential of this compound derivatives has been investigated against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative strains.
Escherichia coli : Several studies have reported the synthesis of novel this compound derivatives that exhibit inhibitory activity against E. coli.
Staphylococcus aureus : This Gram-positive bacterium has been a common target in the screening of this compound compounds, with many derivatives showing promising activity.
Pseudomonas aeruginosa : The activity of this compound derivatives has also been demonstrated against this opportunistic Gram-negative pathogen.
Antibacterial Activity of this compound Derivatives
| Bacterial Strain | Gram Stain | Compound Type | Key Findings |
|---|---|---|---|
| Escherichia coli | Negative | Various this compound derivatives | Inhibitory activity observed |
| Staphylococcus aureus | Positive | Various this compound derivatives | Promising antibacterial activity |
| Pseudomonas aeruginosa | Negative | Various this compound derivatives | Demonstrated activity |
Antifungal Activity
This compound derivatives have shown significant promise as antifungal agents, with activity against a range of fungal pathogens.
Fusarium : Some imidazothiazole derivatives have been tested against Fusarium oxysporum f. sp. albedinis, with certain compounds showing notable antifungal activity. nih.gov For instance, a derivative with three methyl substituents on the phenyl ring exhibited an IC50 value not exceeding 20.00 μg/mL. nih.gov
Candida albicans : This is one of the most commonly tested fungal species, and numerous this compound derivatives have demonstrated potent activity against it.
Candida tropicatis : While less frequently studied, there is evidence to suggest that imidazo[2,1-b] nih.govuobaghdad.edu.iqresearchgate.netthiadiazole derivatives possess activity against C. tropicatis.
Cryptococcus neoformans : Novel hybrid derivatives of imidazo[2,1-b]-1,3,4-thiadiazole have displayed substantial antifungal activity against C. neoformans, with some compounds exhibiting MICs as low as 1.56 μg/mL.
Antifungal Activity of this compound Derivatives
| Fungal Strain | Compound Type | Key Findings (MIC/IC50) |
|---|---|---|
| Fusarium oxysporum f. sp. albedinis | Imidazothiazole derivatives | IC50 ≤ 20.00 μg/mL for some derivatives nih.gov |
| Candida albicans | Various this compound derivatives | Potent activity observed |
| Candida tropicatis | Imidazo[2,1-b] nih.govuobaghdad.edu.iqresearchgate.netthiadiazole derivatives | Documented activity |
| Cryptococcus neoformans | Imidazo[2,1-b]-1,3,4-thiadiazole hybrids | MIC as low as 1.56 μg/mL |
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has created an urgent need for new antitubercular agents. This compound derivatives have shown significant potential in this area.
Mycobacterium tuberculosis H37Rv : This is the standard laboratory strain used for antitubercular drug screening. Numerous studies have reported the synthesis and evaluation of this compound derivatives against this strain, with many compounds exhibiting potent activity. For example, a series of imidazo[2,1-b] nih.govuobaghdad.edu.iqresearchgate.netthiadiazole derivatives were evaluated, and one compound, 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] nih.govuobaghdad.edu.iqresearchgate.netthiadiazole, showed a high inhibitory activity of 98% with a MIC of 3.14 μg/ml.
Mycobacterium tuberculosis H37Ra : This is an avirulent strain of M. tuberculosis also used in antitubercular screening. A study on benzo-[d]-imidazo-[2,1-b]-thiazole derivatives identified a compound carrying a 4-nitro phenyl moiety that displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against the H37Ra strain. uobaghdad.edu.iqnih.gov Another compound with a 2,4-dichloro phenyl moiety also showed significant activity with an IC50 of 2.03 μM. uobaghdad.edu.iqnih.gov
Antitubercular Activity of this compound Derivatives
| Mycobacterial Strain | Compound Type | Key Findings (MIC/IC50) |
|---|---|---|
| Mycobacterium tuberculosis H37Rv | Imidazo[2,1-b] nih.govuobaghdad.edu.iqresearchgate.netthiadiazole derivatives | MIC of 3.14 μg/ml for a lead compound |
| Mycobacterium tuberculosis H37Ra | Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives | IC50 of 2.03 - 2.32 µM uobaghdad.edu.iqnih.gov |
Anthelmintic Properties
The most prominent example of an anthelmintic drug based on this scaffold is Levamisole. turkjps.org Levamisole, the levorotatory isomer of tetramisole, is a well-established anthelmintic agent that contains the 2,3,5,6-tetrahydro-6-phenylthis compound structure. turkjps.org Beyond its primary role in expelling parasitic worms, Levamisole is also recognized for its immunomodulatory properties. turkjps.org
Research has continued to explore novel derivatives of this compound to develop new anthelmintic agents, potentially overcoming resistance to existing drugs. Studies have shown that synthetic modifications to the core structure can lead to potent anthelmintic activity. For instance, a series of 6-aryl-2-benzenesulfonyl-3-(3,4-dimethoxy-phenyl)this compound derivatives were synthesized and evaluated for their anthelmintic properties. The results indicated that these sulfonyl derivatives exhibited significant anthelmintic activity, suggesting that the sulfonyl group is a beneficial pharmacophore for this biological action. researchgate.net
In other studies, carbamate (B1207046) derivatives of this compound were synthesized and tested. While these compounds showed interesting results in in vitro assays, demonstrating that the aromatic azapentalene (this compound) ring can effectively replace the benzimidazole (B57391) ring found in other anthelmintics without losing biological properties, they were found to be less effective in in vivo studies. nih.gov The anthelmintic activity of various synthesized imidazole derivatives has been tested using the Indian earthworm (Pheretima posthuma), with some compounds showing significant paralytic times compared to the standard drug, albendazole. nih.gov This broad interest highlights the versatility and importance of the this compound scaffold in the ongoing search for new and effective treatments for helminth infections. turkjps.orgmdpi.comresearchgate.net
Antiviral Activity
This compound derivatives have demonstrated a wide range of antiviral activities, inhibiting the replication of various DNA and RNA viruses. Researchers have synthesized and tested numerous analogues, identifying compounds with potent activity against specific viral targets.
Against Feline Coronavirus
Several studies have highlighted the potential of this compound derivatives in combating Feline Coronavirus (FCoV), a virus that can cause fatal feline infectious peritonitis (FIP) in cats. In one study, a series of novel acyl-hydrazone and spirothiazolidinone derivatives of this compound were synthesized. Among them, compound 5d was found to be effective against Feline Coronavirus. nih.gov Another study focusing on N2-arylidene-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl) acetic acid hydrazides identified compound 3i as the most potent against Feline Coronavirus in Crandell-Rees Feline Kidney (CRFK) cell cultures, with an antiviral EC₅₀ of 7.5 µM. turkjps.orgresearchgate.netnih.gov
Against Herpes Simplex Virus-1
The antiviral activity of this compound derivatives extends to human pathogens like Herpes Simplex Virus-1 (HSV-1), a common virus that causes oral and genital lesions. Research into arylidenehydrazide derivatives bearing the this compound moiety has identified specific compounds with anti-HSV-1 activity. In particular, compounds 3c and 3g from this series displayed notable activity against HSV-1 in human embryonic lung (HEL) cell cultures, with antiviral EC₅₀ values of 9 µM and 20 µM, respectively. turkjps.orgresearchgate.netnih.gov Another study also reported that a spirothiazolidinone derivative, compound 5d , was effective against Feline Herpes Virus, a related virus in the same family. nih.gov
Against Vaccinia Virus
Vaccinia virus, a member of the poxvirus family, has also been a target for the antiviral activity of this compound derivatives. In the same study that identified compounds active against HSV-1, the arylidenehydrazide derivatives were also tested against the vaccinia virus. The results showed that compounds 3c and 3g were active in HEL cell cultures, with antiviral EC₅₀ values of 16 µM and 14 µM, respectively. turkjps.orgresearchgate.netnih.gov This demonstrates the broad-spectrum potential of this class of compounds against different types of DNA viruses.
Against HCV NS4B
A particularly promising area of antiviral research for this compound derivatives is their potent inhibition of the Hepatitis C Virus (HCV), specifically targeting the non-structural protein 4B (NS4B). This protein is essential for the formation of the viral replication complex.
Researchers have designed and synthesized novel inhibitors of HCV NS4B based on the this compound scaffold. Through optimization of the structure-activity relationship, two potent lead compounds, 26f and 28g , were discovered, with EC₅₀ values of 16 nM and 31 nM, respectively, against genotype 1b. Resistance studies confirmed that these compounds target the second amphipathic α-helix of NS4B (4BAH2). Importantly, no cross-resistance was observed with other direct-acting antiviral agents that target different HCV proteins like NS3/4A, NS5A, and NS5B.
Further studies demonstrated that the NS4B inhibitor 26f acts synergistically when combined with other approved HCV drugs, including the NS3/4A inhibitor simeprevir, the NS5A inhibitor daclatasvir, and the NS5B inhibitor sofosbuvir. This synergistic effect suggests that this compound-based NS4B inhibitors could be valuable components of combination therapies, potentially leading to more effective and all-oral treatment regimens for HCV infection.
Anti-inflammatory Activity
The this compound scaffold is also a key component in the development of novel anti-inflammatory agents. Derivatives have been shown to inhibit key mediators of the inflammatory response, offering potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Research has focused on the design of this compound derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). The COX-2 enzyme is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and swelling. A series of this compound analogues incorporating a methyl sulfonyl COX-2 pharmacophore were synthesized and evaluated. These compounds were found to be potent and selective inhibitors of the COX-2 isoenzyme, with IC₅₀ values in the nanomolar range (0.08-0.16 µM). The most potent compound, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) , exhibited a COX-2 IC₅₀ of 0.08 µM and a high selectivity index.
In another study, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and synthesized. These compounds were tested for their ability to inhibit the production of pro-inflammatory cytokines, such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-induced RAW264.7 cells. The results showed that most of the synthesized compounds effectively inhibited the release of these inflammatory mediators. Compound 13b was identified as the most potent anti-inflammatory agent in this series and was found to be non-toxic in cytotoxicity assays.
These findings underscore the potential of the this compound scaffold in generating new anti-inflammatory drugs with selective mechanisms of action, which could lead to treatments with improved safety profiles compared to existing therapies.
Antioxidant Activity
This compound derivatives have been investigated for their potential as antioxidant agents through various in vitro models. A study involving novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of this compound evaluated their antioxidant capacity using three different methods: inhibition of lipid peroxidation (anti-LPO), scavenging activity against ABTS radical, and Ferric Reducing Antioxidant Power (FRAP) nih.gov. Within this series, compounds 4h , 5h , and 6h demonstrated the highest anti-LPO and ABTS radical scavenging activities, while compounds 4i and 4a were most effective in the FRAP analysis nih.gov.
Another research effort focused on the synthesis of new imidazo[2,1-b]thiazoles bearing phenolic groups. These compounds were assessed for their antioxidant potential using three chemical model systems. Two compounds, 9 and 12 , displayed promising activity by inhibiting inducible nitric oxide synthase (iNOS), NFκB, and aromatase in a dose-dependent manner, with IC50 values in the low micromolar range nih.gov.
Furthermore, the antioxidant properties of 6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govthiazine derivatives were studied using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals inhibition assay. The tested compounds exhibited a moderate level of antiradical activity dmed.org.ua. In a separate study on benzo nih.govnih.govThis compound derivatives, their antioxidant potential was screened using the DPPH method. The compound Benzo nih.govnih.govThis compound-2-carbaldehyde showed 95% inhibition at a concentration of 500 µg/mL. Among the synthesized Schiff bases, 1-(benzo nih.govnih.govimidazole[2,1-b]thiazole-2-yl)-N-(4-nitrophenyl)methanimine exhibited 97.5% inhibition at 800 µg/mL researchgate.net.
| Compound | Antioxidant Assay | Key Finding |
|---|---|---|
| 4h, 5h, 6h | Anti-LPO, ABTS | Highest activity in their series |
| 4i, 4a | FRAP | Best activity in their series |
| 9, 12 | iNOS, NFκB, Aromatase Inhibition | IC50 values in the low micromolar range |
| Benzo nih.govnih.govThis compound-2-carbaldehyde | DPPH | 95% inhibition at 500 µg/mL |
| 1-(benzo nih.govnih.govimidazole[2,1-b]thiazole-2-yl)-N-(4-nitrophenyl)methanimine | DPPH | 97.5% inhibition at 800 µg/mL |
Cardiovascular Activity
Derivatives of this compound have demonstrated significant potential in the management of cardiovascular conditions, exhibiting both cardiotonic and cardiodepressant activities.
Certain this compound derivatives have been identified as potential cardiotonic agents, meaning they can increase the force of heart muscle contraction. A study on this compound guanylhydrazones, which were previously described for their antitumor activity, revealed their potential as cardiotonic agents. The guanylhydrazone of 2,3-dihydro-6-chlorothis compound-5-carboxaldehyde (2a) was highlighted as a particularly interesting compound, demonstrating both antitumor and cardiotonic effects nih.gov.
In another study, a series of 2-methyl-6-(4'-substituted phenyl)imidazo[2,1-b]-1,3,4-thiadiazoles and 5-substituted-2-methyl-6-(4'-substituted phenyl)imidazo[2,1-b]-1,3,4-thiadiazoles were synthesized and screened for their cardiotonic activity in isolated guinea pig atria nih.gov. Additionally, research into imidazo[2,1-b]thiazoles and -thiazolines bearing a 2,5-dimethoxyphenyl group at position 6 also reported strong positive inotropic activity. Specifically, one compound was found to increase myocardial contractility in both normal and hypodynamic heart muscle researchgate.net.
| Compound Class/Derivative | Experimental Model | Observed Effect |
|---|---|---|
| Guanylhydrazone of 2,3-dihydro-6-chlorothis compound-5-carboxaldehyde (2a) | Not specified | Showed both antitumor and cardiotonic activity |
| 2-methyl-6-(4'-substituted phenyl)imidazo[2,1-b]-1,3,4-thiadiazoles | Isolated guinea pig atria | Screened for cardiotonic activity |
| Imidazo[2,1-b]thiazoles with a 2,5-dimethoxyphenyl group at position 6 | Isolated guinea pig atria | Strong positive inotropic activity |
In contrast to cardiotonic effects, certain this compound derivatives exhibit cardiodepressant activity by acting as L-type calcium channel blockers. The synthesis and in vitro evaluation of a series of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines revealed that the this compound moiety imparts a unique pharmacological profile to the dihydropyridine (B1217469) scaffold. These compounds demonstrate inotropic and/or chronotropic cardiovascular activity with high selectivity towards nonvascular tissue nih.gov. This selective cardiodepressant action suggests their potential therapeutic application in conditions such as cardiac hypertrophy and ischemia nih.gov. Further investigations into these 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines aimed to define their calcium channel blocking nature and their selectivity for Cav1.2 and Cav1.3 isoforms through binding studies on guinea pig atrial and ventricular membranes, as well as on cells expressing the cloned Cav1.2a subunit acs.orgresearchgate.net.
| Compound Class | Mechanism of Action | Pharmacological Effect | Potential Therapeutic Use |
|---|---|---|---|
| 4-Imidazo[2,1-b]thiazole-1,4-dihydropyridines | L-type calcium channel blockade | Selective inotropic and/or chronotropic activity on nonvascular tissue | Cardiac hypertrophy, Ischemia |
Other Pharmacological Activities
Beyond antioxidant and cardiovascular effects, this compound derivatives have been explored for other therapeutic applications, including the management of hypertension and as diuretic agents.
The potential of this compound derivatives as antihypertensive agents has been demonstrated in preclinical studies. A series of imidazo[2,1-b]thiazoles featuring a 2,6-dichlorophenyl group, either as a hydrazone or an amide, were synthesized and evaluated for their antihypertensive activity in rats. The research found that compounds bearing a chlorine atom at position 6 of the this compound ring were active nih.gov. This highlights a specific structural requirement for the observed antihypertensive effect within this class of compounds.
| Compound Class | Key Structural Feature for Activity | Experimental Model | Observed Activity |
|---|---|---|---|
| Imidazo[2,1-b]thiazoles with a 2,6-dichlorophenyl group | Chlorine at position 6 | Rats | Antihypertensive |
The diuretic potential of this compound derivatives has also been investigated. In a study focused on the synthesis and pharmacological activity of new this compound nitriles, amides, and p-sulfamidophenylhydrazones, one of the amide derivatives, compound 12 , was reported to exhibit borderline diuretic activity nih.gov. This finding suggests that with further structural modifications, the this compound scaffold could be a basis for the development of more potent diuretic agents.
| Compound Class | Specific Compound | Observed Activity |
|---|---|---|
| Amide derivative of this compound | 12 | Borderline diuretic activity |
Anticonvulsant Properties
The this compound scaffold has been identified in the literature as possessing potential anticonvulsant activity. Compounds bearing this heterocyclic moiety are noted for their effects in preclinical models of epilepsy. nih.gov While the core structure is recognized for this potential, detailed research findings and specific data on the anticonvulsant efficacy of individual this compound derivatives are not extensively detailed in the available literature. Broader studies on related heterocyclic systems, such as thiazoles and thiadiazoles, have shown that these classes of compounds can exhibit significant anticonvulsant effects in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govbiointerfaceresearch.com
Antimalarial Activity
Derivatives of the this compound scaffold have shown promising in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In a study evaluating the antimalarial potential of new synthetic compounds, two this compound-based molecules demonstrated superior or comparable activity to the established antimalarial drug, quinine. researchgate.net The evaluation against the 3D7 strain of P. falciparum highlighted the potential of this chemical class in the development of new antimalarial agents. researchgate.net
| Compound | Target Organism | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Compound 146 | P. falciparum (3D7) | 0.20 | researchgate.net |
| Compound 147 | P. falciparum (3D7) | 0.22 | researchgate.net |
| Quinine (Standard) | P. falciparum (3D7) | 0.268 | researchgate.net |
Sirtuin Activators
Sirtuins, particularly SIRT1, are NAD⁺-dependent deacetylases that have emerged as important therapeutic targets for metabolic disorders. While the broader class of imidazothiazoles has been extensively investigated for sirtuin activation, the available research literature primarily focuses on the imidazo[1,2-b]thiazole isomer. nih.govbenthamopenarchives.comexplorationpub.comnih.gov Compounds such as SRT1720 and SRT1460, which are potent SIRT1 activators, are based on the imidazo[1,2-b]thiazole core structure. nih.govfunctmaterials.org.ua Specific research detailing the synthesis and evaluation of this compound derivatives as sirtuin activators is not present in the reviewed scientific reports.
Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. A study involving the synthesis of a new series of this compound derivatives investigated their potential as inhibitors of both acetylcholinesterase and butyrylcholinesterase. The findings revealed that while most of the synthesized compounds did not exhibit potent cholinesterase inhibition, three derivatives displayed selective inhibitory activity against acetylcholinesterase, with potencies in the micromolar range.
IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in cancer immune evasion by catalyzing the degradation of tryptophan. The this compound scaffold has been successfully utilized to develop potent IDO1 inhibitors. Research has led to the identification of several derivatives with significant inhibitory activity in the nanomolar to low-micromolar range. For instance, a series of novel imidazo[2,1-b]thiazoles demonstrated potent inhibition, with the most active compound showing an IC₅₀ value of 48.48 nM. Another study identified imidazothiazole-based compounds with IC₅₀ values as low as 0.20 µM. These findings underscore the suitability of the this compound core for designing novel cancer immunotherapy agents.
| Compound | Reported IC₅₀ | Reference |
|---|---|---|
| Compound 8 | 48.48 nM | |
| Compound 6 | 68.48 nM | |
| Compound 7 | 82.39 nM | |
| Compound 2 | 0.20 µM | |
| Compound 3 | 0.80 µM |
COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is a key target for anti-inflammatory drugs. A series of novel this compound analogs featuring a methyl sulfonyl COX-2 pharmacophore have been synthesized and evaluated for their COX-2 inhibitory activity. The in vitro enzyme inhibition assays revealed that these compounds are highly potent and selective inhibitors of the COX-2 isoenzyme.
One of the most potent compounds identified was N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine. This derivative exhibited a COX-2 IC₅₀ value of 0.08 µM and showed no significant inhibition of COX-1 (IC₅₀ >100 µM), resulting in a high selectivity index of over 313. Structure-activity relationship studies indicated that the nature and size of the amine substituent at the C-5 position of the this compound ring significantly influence both the potency and selectivity of COX-2 inhibition. For instance, replacing the dimethylamino group with larger dialkylamino substituents led to a decrease in both inhibitory potency and selectivity.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine | >100 | 0.08 | >313.7 |
Immunomodulatory Effects
The this compound core is present in the well-known anthelmintic drug Levamisole, which is also recognized for its significant immunomodulatory properties. nih.gov This has prompted further investigation into new derivatives of this scaffold for their effects on the immune system. A study focused on 3-aroylmethyl and 2-aroyl-3-methyl(aryl)-5,6-dihydroimidazo[2,1-b]thiazoles evaluated their ability to mobilize the CD2 receptor on human T-lymphocytes. The results indicated that the immunoactivity of these compounds was lower than that of 6-aryl substituted derivatives, particularly Levamisole. nih.gov Additionally, a series of 2-phenylimidazo[2,1-b]benzothiazole derivatives, a closely related benzofused system, were found to possess significant immunosuppressive activity, specifically suppressing delayed-type hypersensitivity in mice without affecting humoral immunity.
Computational and in Silico Studies in Imidazo 2,1 B Thiazole Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of imidazo[2,1-b]thiazole research, it is extensively used to understand how these compounds interact with biological targets, typically proteins, and to predict the strength of these interactions.
Molecular docking studies have been instrumental in elucidating the specific interactions between this compound derivatives and their protein targets. For instance, studies on chalcone-based this compound derivatives have shown interactions with the thymidylate kinase receptor. bio-conferences.org Similarly, this compound linked thiadiazole conjugates have been docked with the Glypican-3 (GPC-3) protein, a target associated with hepatocellular carcinoma. nih.gov These studies reveal that the interactions are often characterized by different types of bonding, including hydrogen bonds and pi-stacking interactions. nih.gov
In another study, 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] bio-conferences.orgnih.govrsc.orgthiadiazol-5-yl thiocyanate (B1210189) was found to bind within the active sites of the transforming growth factor beta (TGF-β) type I receptor kinase domain through strong hydrogen binding and hydrophobic interactions. nih.gov The specific amino acid residues involved in these interactions can also be identified. For example, in the docking of this compound derivatives with the pantothenate synthetase of Mycobacterium tuberculosis, the amino acids HIS-44 and GLN-164 were found to be crucial for hydrogen bond interactions. nih.gov
The nature of the substituent groups on the this compound core plays a significant role in determining the type and strength of these interactions. For example, the aromatic rings of phenylalanine and tyrosine residues in the GPC-3 protein have been observed to form pi-pi interactions with the thiadiazole moiety of certain this compound conjugates. nih.gov Furthermore, the thiazole (B1198619) moiety in one compound was shown to form a pi-cation interaction with an arginine residue. nih.gov
| Compound Type | Protein Target | Key Interacting Residues | Interaction Types |
| Chalcone-based this compound | Thymidylate kinase | Not specified | Various |
| This compound linked thiadiazole | Glypican-3 (GPC-3) | PHE, TYR, ARG197, SER136 | Pi-pi stacking, Pi-cation, Hydrogen bonds |
| Imidazo[2,1-b] bio-conferences.orgnih.govrsc.orgthiadiazole derivative | TGF-β type I receptor kinase | Not specified | Hydrogen bonding, Hydrophobic interactions |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivative | Pantothenate synthetase (Mtb) | HIS-44, GLN-164 | Hydrogen bonding |
Molecular docking not only identifies key interactions but also predicts the binding patterns and the stability of the resulting protein-ligand complexes. The stability is often quantified by a docking score or binding affinity, typically expressed in kcal/mol. For example, this compound linked thiadiazole conjugates showed good binding affinities towards the GPC-3 protein, with values ranging from -10.30 to -6.90 kcal·mol⁻¹. nih.gov One particular derivative exhibited the best binding affinity of -10.30 kcal·mol⁻¹. nih.gov
In another study, chalcone-based this compound derivatives docked into the thymidylate kinase receptor showed docking scores of -7.085, -6.458, and -7.177 kcal/mol. bio-conferences.org The Root Mean Square Deviation (RMSD) values, which indicate the deviation of the docked conformation from a reference conformation, were also calculated and found to be 0.808, 1.954, and 1.051 Å, respectively, for these compounds. bio-conferences.org Lower RMSD values generally suggest a more stable and accurate docking pose.
Molecular dynamics simulations can be employed as a subsequent step to molecular docking to further assess the stability of the protein-ligand complex over time. rsc.orgnih.gov These simulations provide a more dynamic picture of the interactions and can help confirm the stability of the binding pattern predicted by docking. rsc.org
| Compound Series | Protein Target | Binding Affinity Range (kcal/mol) |
| This compound linked thiadiazole conjugates | Glypican-3 (GPC-3) | -6.90 to -10.30 |
| Chalcone-based this compound derivatives | Thymidylate kinase | -6.458 to -7.177 |
| Imidazo[2,1-b]-1,3,4-thiadiazole derivatives | HIV-1 Protease | -89.44 to -117.20 (dock score) |
Molecular docking can also be a powerful tool for target identification, helping to hypothesize the biological targets through which a compound exerts its effects. By docking a library of this compound derivatives against a panel of known protein targets, potential candidates can be identified and prioritized for further experimental validation.
For instance, molecular docking studies were used to predict the potential of certain chalcone-based this compound molecules as antimicrobial agents, with the results being well-confirmed by in vitro antibacterial assays. bio-conferences.org In the case of novel this compound-linked thiadiazole conjugates, a comparative molecular docking study was used to identify their potential as inhibitors of the GPC-3 protein, which is upregulated in hepatocellular carcinoma. nih.gov This computational screening helps to narrow down the potential mechanisms of action and guide further biological testing.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide valuable information that complements experimental findings and molecular docking studies.
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energies and distributions of these orbitals are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO is associated with the ability of a molecule to donate electrons, thus relating to its nucleophilicity, while the LUMO is associated with the ability to accept electrons, relating to its electrophilicity. youtube.compku.edu.cn
The energy gap between the HOMO and LUMO (ΔE) is an important parameter for assessing the chemical reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. In the study of thiazole derivatives, it has been shown that higher values of HOMO energy (EHOMO) indicate a better tendency for the molecule to donate electrons. researchgate.net Conversely, lower values of LUMO energy (ELUMO) suggest a greater ability to accept electrons. researchgate.net The analysis of FMOs helps in understanding the electronic transitions and the reactivity of this compound derivatives. researchgate.net
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical reactivity of this compound derivatives. These descriptors provide a more comprehensive picture of the molecule's reactivity. Some of the key global reactivity descriptors include:
Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a molecule.
Chemical Hardness (η): This represents the resistance to change in the electron distribution or charge transfer.
Global Softness (σ): This is the reciprocal of global hardness and indicates the capacity of a molecule to accept electrons.
Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons.
These quantum chemical parameters are calculated using the energies of the frontier molecular orbitals. researchgate.net For thiazole derivatives, these descriptors have been calculated to understand their corrosion inhibition properties, which are related to their reactivity with metal surfaces. researchgate.net
| Descriptor | Definition |
| Chemical Potential (μ) | Escaping tendency of electrons |
| Chemical Hardness (η) | Resistance to charge transfer |
| Global Softness (σ) | Capacity to accept electrons |
| Electrophilicity Index (ω) | Ability to accept electrons |
Molecular Electrostatic Potential (MEP) Surface
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactivity of molecules. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution of a molecule. This map helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack.
In the context of thiazole derivatives, MEP analysis is used to understand their reactive sites. The color-coding on the MEP map provides a clear guide to the molecule's reactivity:
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.
Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.
Green regions represent areas with a near-zero potential, indicating neutral zones.
For instance, in studies of thiazole-containing compounds, the negative potential is often localized over electronegative atoms like nitrogen, making these sites targets for electrophiles. Conversely, hydrogen atoms often exhibit a positive potential, marking them as sites for nucleophilic interaction. This detailed charge distribution insight is crucial for predicting intermolecular interactions and understanding the binding mechanisms of this compound derivatives with biological targets. irjweb.comresearchgate.net
Mulliken Atomic Charge
Mulliken population analysis is a method for calculating the partial atomic charges in a molecule, providing a quantitative measure of the electron distribution. These charges influence a molecule's dipole moment, polarizability, electronic structure, and other key properties.
In the study of thiazole and its derivatives, Mulliken charge analysis reveals important electronic characteristics. For example, in N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine, the more electronegative nitrogen atoms carry significant negative charges, indicating their electron-donating nature. irjweb.com This makes them potential sites for interaction with electron-deficient centers. Conversely, certain sulfur and carbon atoms may exhibit positive charges, marking them as liable to nucleophilic attacks. irjweb.com The distribution of these atomic charges is fundamental to understanding the molecule's reactivity and its potential to engage in various chemical reactions and biological interactions.
Table 1: Illustrative Mulliken Atomic Charges in a Thiazole Derivative
| Atom | Charge (arbitrary units) | Implication |
| N5 | -0.428 | Electron-donating center |
| N2 | -0.371 | Electron-donating center |
| C13 | -0.344 | Electron-donating center |
| S12 | Positive | Susceptible to nucleophilic attack |
| C1 | Positive | Susceptible to nucleophilic attack |
Note: The data is illustrative and based on findings for a specific thiazole derivative to demonstrate the application of Mulliken charge analysis. irjweb.com
Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful quantum chemical tools used to analyze chemical bonding. ijasret.com They provide a measure of the probability of finding an electron pair in a specific region of molecular space, offering a chemically intuitive picture of electron localization. ijasret.comwikipedia.org
ELF values range from 0 to 1. An ELF value close to 1 signifies perfect electron localization, characteristic of covalent bonds or lone pairs, while a value around 0.5 corresponds to the delocalized electron distribution found in an electron gas. chemrxiv.org The analysis of ELF topology allows for a clear distinction between core and valence electrons and can visualize the principles of the VSEPR theory in action. wikipedia.org
LOL, a related tool, also helps in identifying regions where orbitals are localized. ijasret.comjussieu.fr Both ELF and LOL analyses are performed to understand the nature of covalent bonds and non-covalent interactions within molecules. ijasret.comresearchgate.net In graphical representations, regions of high electron localization (covalent bonds, lone pairs) appear as distinct domains, providing significant insights into the bonding patterns of complex heterocyclic systems like this compound. ijasret.com
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org Developed by Richard Bader, this theory posits that molecular structure is revealed by the critical points of the electron density distribution. wikipedia.org
QTAIM partitions a molecule into atomic basins, which are regions of space defined by zero-flux surfaces in the gradient vector field of the electron density. amercrystalassn.org This allows for the calculation of atomic properties as if they were distinct entities within the molecule. wikipedia.org
A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, provide a detailed characterization of the chemical bond, distinguishing between shared (covalent) and closed-shell (ionic or van der Waals) interactions. muni.cz This approach provides a physical basis for fundamental chemical concepts like electron localization and delocalization, making it a powerful tool for analyzing the electronic structure of this compound and its derivatives. amercrystalassn.org
In Silico ADME Prediction
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery. For this compound derivatives, virtual ADME studies are conducted to assess their drug-likeness and potential as therapeutic candidates. nih.govresearchgate.net
These computational models predict various physicochemical and pharmacokinetic parameters that are crucial for a drug's efficacy and safety. Studies on novel this compound derivatives with potential antioxidant or anticancer activities have reported promising in silico ADME profiles. nih.govnih.gov For example, evaluations of newly synthesized anticancer compounds showed favorable drug-likeness and drug-score data, suggesting their potential for further development. nih.govelsevierpure.com These predictions help to prioritize compounds for synthesis and experimental testing, saving significant time and resources in the drug development pipeline. The parameters often evaluated are summarized in the table below.
Table 2: Common Parameters Evaluated in In Silico ADME Prediction
| Parameter | Description | Importance in Drug Development |
| Lipophilicity (LogP) | The partition coefficient between an octanol (B41247) and water phase, indicating the molecule's hydrophobicity. | Affects absorption, distribution, and membrane permeability. |
| Aqueous Solubility (LogS) | The measure of how much of the compound can dissolve in water. | Crucial for absorption and formulation. |
| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross the protective barrier of the central nervous system. | Important for drugs targeting the brain; undesirable for others to avoid CNS side effects. |
| Human Intestinal Absorption (HIA) | The percentage of the drug absorbed from the gut into the bloodstream. | A key factor for oral bioavailability. |
| Cytochrome P450 (CYP) Inhibition | The potential of the compound to inhibit key metabolic enzymes. | Predicts potential for drug-drug interactions. |
| Drug-Likeness | Compliance with established filters (e.g., Lipinski's Rule of Five) that predict oral bioavailability. | Helps in early screening of compound libraries. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for their biological effects.
For derivatives of the related Imidazo[2,1-b] nih.govasianpubs.orgresearchgate.netthiadiazole scaffold, QSAR analyses have been successfully applied to understand their activity as murine leukemia cell inhibitors. asianpubs.orgresearchgate.net These studies have shown a good correlation between the compounds' inhibitory activity and their thermodynamic, electronic, and steric properties. asianpubs.orgresearchgate.net
Key descriptors identified in these models include:
Partition coefficient (logP): A measure of lipophilicity. A negative coefficient for this descriptor indicated that lower lipophilicity was favorable for the anticancer activity. asianpubs.orgresearchgate.net
Cluster count: A descriptor related to the molecular topology. A positive coefficient suggested that a higher value leads to better activity. asianpubs.orgresearchgate.net
Principal moment of inertia about the X-axis (PMI-X): A steric descriptor. A negative coefficient indicated that smaller values are beneficial for activity. asianpubs.orgresearchgate.net
In another study using a Free-Wilson approach, the presence of specific substituents at particular positions on the imidazothiadiazole ring was found to be crucial for activity. For instance, a coumarin-3-yl group at the R2 position and a CHO group at the R1 position were shown to have a positive impact on the murine leukemia cell inhibitory activity. connectjournals.com These QSAR models provide valuable guidance for the rational design of new, more potent this compound-based therapeutic agents.
Table 3: Key Descriptors from a QSAR Study on Imidazo[2,1-b] nih.govasianpubs.orgresearchgate.netthiadiazole Derivatives
| Descriptor | Type | Correlation with Activity | Implication for Drug Design |
| Partition Coefficient | Physicochemical | Negative | Lower lipophilicity enhances activity. |
| Cluster Count | Topological | Positive | A higher number of clusters is beneficial. |
| Principal Moment of Inertia (PMI-X) | Steric | Negative | A less elongated shape may be preferred. |
Source: Based on QSAR analysis of murine leukemia cell inhibitors. asianpubs.orgresearchgate.net
Experimental Design and Biological Evaluation Methodologies
In Vitro Assays
The antimicrobial properties of imidazo[2,1-b]thiazole derivatives have been assessed against various pathogens, including bacteria and mycobacteria.
Luminescence-based Mtb H37Ralux Assay : This sensitive and repeatable technique is used to determine the antimycobacterial activity of compounds against Mycobacterium tuberculosis (Mtb). A luminescent Mtb H37Ra lab strain (H37Ralux) is utilized, where a reduction in luminescence upon exposure to the compound indicates antitubercular activity. nih.gov For instance, a series of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives were evaluated using this method. nih.govrsc.org The most active compounds, IT10 and IT06, demonstrated significant activity against Mtb H37Ra. rsc.org
Table 1: Antimycobacterial Activity of this compound Derivatives against Mtb H37Ralux
| Compound | Substituent | IC50 (µM) | IC90 (µM) |
|---|---|---|---|
| IT10 | 4-nitro phenyl | 2.32 | 7.05 |
| IT06 | 2,4-dichloro phenyl | 2.03 | 15.22 |
Data sourced from RSC Publishing. rsc.org
Agar Diffusion Method : This method is employed to assess the general antibacterial and antifungal activity of newly synthesized compounds. The diameter of the inhibition zone around a well containing the test compound indicates its antimicrobial potency. chemmethod.comnih.gov For example, a study on novel imidazo[2,1-b]-1,3,4-thiadiazoles reported slight to moderate activity against Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netmdpi.com
The potential of this compound derivatives as anticancer agents is primarily evaluated through antiproliferative and cytotoxicity assays against various human cancer cell lines.
Sulforhodamine B (SRB) Assay : The SRB assay is a common method to screen for cytotoxicity. For example, a series of imidazo[2,1-b] nih.govjohnshopkins.edunih.govthiadiazole-linked oxindoles were evaluated against A549, HeLa, MCF-7, and HCT116 human cancer cell lines. researchgate.net Similarly, the cytotoxicity of this compound-coupled natural noscapine (B1679977) derivatives was tested against DU-145 (prostate), MCF-7 (breast), SK-N-SH (neuroblastoma), and MIAPaCa-2 (pancreatic) tumor cell lines using the SRB assay. acs.org
Table 2: Antiproliferative Activity of this compound-linked Oxindoles
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7 | A549 | 1.1 - 1.6 |
| 7 | HeLa | 1.1 - 1.6 |
| 7 | MCF-7 | 1.1 - 1.6 |
| 7 | HCT116 | 1.1 - 1.6 |
| 11 | A549 | 2.5 - 2.9 |
| 11 | HeLa | 2.5 - 2.9 |
| 11 | MCF-7 | 2.5 - 2.9 |
| 11 | HCT116 | 2.5 - 2.9 |
Data sourced from ResearchGate. researchgate.net
MTT Assay : The MTT assay is another widely used method to assess cell viability. A study on this compound-based aryl hydrazones used this assay to test their antiproliferative activity against human cancer cell lines including DU-145 (prostate), MDA-MB-231 (breast), HeLa (cervical), and A549 (lung). nih.gov Compounds 9i and 9m showed promising cytotoxicity against the MDA-MB-231 breast cancer cell line with IC50 values of 1.65 and 1.12 µM, respectively. nih.govnih.gov
Flow cytometry is a key technique used to investigate the effect of this compound derivatives on the cell cycle of cancer cells. This analysis helps to determine the phase at which the cell cycle is arrested, providing insights into the mechanism of action.
Flow Cytometry : Several studies have utilized flow cytometry to analyze cell cycle distribution. For instance, this compound-benzimidazole conjugate 6d was found to arrest the cell cycle at the G2/M phase in A549 lung cancer cells. nih.gov Similarly, this compound linked triazole conjugates 4g and 4h also induced G2/M phase arrest in A549 cells. johnshopkins.edunih.gov In another study, this compound-based aryl hydrazones 9i and 9m were shown to significantly arrest MDA-MB-231 breast cancer cells in the G0/G1 phase. nih.govnih.gov The treatment of MDA MB-231 cells with benzo[d]this compound-chalcone conjugates 5d and 5u also resulted in cell-cycle arrest in the G2/M phase. utmb.edu
To confirm that the cytotoxic effects of this compound derivatives are due to the induction of programmed cell death (apoptosis), a variety of staining and assay techniques are employed.
Hoechst Staining : This staining method is used to visualize nuclear changes characteristic of apoptosis. The apoptotic inducing properties of this compound-benzimidazole conjugate 6d and this compound linked triazole conjugates were confirmed using Hoechst staining. nih.govjohnshopkins.edunih.gov Benzo[d]this compound-propenone conjugates were also shown to induce apoptosis in HeLa cells, as examined by this assay. nih.gov
Annexin V-FITC Assay : This assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis. The apoptotic-inducing properties of this compound-benzimidazole conjugate 6d and this compound linked triazole conjugates were confirmed using the Annexin V-FITC assay. nih.govjohnshopkins.edunih.gov Furthermore, this compound-based aryl hydrazones 9i and 9m were shown to trigger apoptosis in MDA-MB-213 cells through this assay. nih.govnih.gov
DCFH-DA Assay : The 2′,7′-dichlorofluorescin diacetate (DCFH-DA) assay is used to measure the generation of reactive oxygen species (ROS), which can be an indicator of apoptosis induction. This assay, along with others, revealed that this compound-based aryl hydrazones 9i and 9m triggered apoptosis. nih.govnih.gov The treatment with benzo[d]this compound-chalcone conjugates 5d and 5u also led to the detection of ROS using this method. utmb.edu
JC-1 Staining : This method is used to measure the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial involvement in apoptosis. The apoptosis-inducing properties of this compound-benzimidazole conjugate 6d were confirmed by measuring the mitochondrial membrane potential. nih.gov this compound-based aryl hydrazones 9i and 9m were also shown to induce apoptosis through mechanisms involving the mitochondria, as revealed by JC-1 staining. nih.govnih.gov
DAPI Staining : 4′,6-diamidino-2-phenylindole (DAPI) is a nuclear stain used to observe nuclear morphological changes characteristic of apoptosis, such as chromatin condensation. DAPI staining confirmed that this compound-based aryl hydrazones 9i and 9m triggered apoptosis in MDA-MB-213 cells. nih.govnih.gov
Several this compound derivatives have been identified as microtubule-targeting agents. Tubulin polymerization assays are performed to directly measure the inhibitory effect of these compounds on microtubule assembly.
A study on this compound-benzimidazole conjugates revealed that compound 6d exhibited a significant inhibitory effect on tubulin assembly with an IC50 value of 1.68 µM. nih.gov this compound linked triazole conjugates were also shown to effectively inhibit microtubule assembly. johnshopkins.edunih.gov Similarly, benzo[d]this compound-chalcone conjugates were found to inhibit tubulin polymerization. utmb.edu A series of imidazo[2,1-b] nih.govjohnshopkins.edunih.govthiadiazole-linked oxindoles were also evaluated, with compound 7 significantly decreasing tubulin assembly with an IC50 value of 0.15 mM, while compounds 11 and 15 were slightly less potent with IC50 values of 1.23 and 2.11 mM, respectively. researchgate.net
Table 3: Tubulin Polymerization Inhibition by this compound Derivatives
| Compound | Class | IC50 |
|---|---|---|
| 6d | This compound-benzimidazole conjugate | 1.68 µM |
| 7 | Imidazo[2,1-b] nih.govjohnshopkins.edunih.govthiadiazole-linked oxindole | 0.15 mM |
| 11 | Imidazo[2,1-b] nih.govjohnshopkins.edunih.govthiadiazole-linked oxindole | 1.23 mM |
| 15 | Imidazo[2,1-b] nih.govjohnshopkins.edunih.govthiadiazole-linked oxindole | 2.11 mM |
Data sourced from PubMed and ResearchGate. nih.govresearchgate.net
The inhibitory activity of this compound derivatives against specific enzymes is a key area of investigation to understand their mechanism of action.
Stopped Flow CO2 Hydrase Assay for Carbonic Anhydrases (CAs) : A novel series of this compound-sulfonyl piperazine (B1678402) conjugates (9aa-ee ) were evaluated for their inhibitory potency against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. mdpi.comnih.govnih.gov The assay revealed that most of the compounds showed selective activity against hCA II, with inhibition constants (Ki) in the range of 57.7–98.2 µM. mdpi.comnih.gov None of the compounds were active against hCA I, IX, and XII (Ki > 100 µM). mdpi.comnih.gov
Table 4: Inhibition of hCA II by this compound-Sulfonyl Piperazine Conjugates
| Compound | Ki (µM) against hCA II |
|---|---|
| 9ae | 57.7 |
| 9bb | 76.4 |
| 9ca | 79.9 |
| 9cc | 57.8 |
| 9cd | 71.2 |
| 9ce | 62.1 |
| 9da | 67.9 |
Data sourced from MDPI. nih.gov
Antioxidant Activity Assays (e.g., Anti-LPO, ABTS radical scavenging, FRAP)
The antioxidant potential of novel this compound derivatives, including oxo-hydrazone and spirocondensed-thiazolidine variants, has been investigated using multiple established assays. These methods assess the ability of the compounds to mitigate oxidative stress through different mechanisms. nih.govresearchgate.net
Anti-Lipid Peroxidation (Anti-LPO) Assay: This assay evaluates the ability of a compound to inhibit the oxidative degradation of lipids. A common method involves inducing lipid peroxidation in a lecithin (B1663433) liposome (B1194612) system using an FeCl₃/ascorbate system. The extent of peroxidation is measured, and the percentage of inhibition by the test compounds is calculated. In a study evaluating a series of this compound derivatives, compounds 4h , 5h , and 6h demonstrated the highest anti-LPO activity. nih.gov
ABTS Radical Scavenging Assay: This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction in the absorbance of the ABTS radical cation solution in the presence of the test compound indicates its scavenging activity. The same study identified compounds 4h , 5h , and 6h as having the most potent ABTS radical removal activity. nih.gov
Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically. This reduction potential is an indication of the antioxidant capacity of the compound. In the aforementioned study, compounds 4i and 4a were found to exhibit the best activity in the FRAP analysis. nih.gov
| Compound | Anti-LPO Activity | ABTS Radical Scavenging Activity | FRAP Activity |
|---|---|---|---|
| 4h | High | High | - |
| 5h | High | High | - |
| 6h | High | High | - |
| 4i | - | - | High |
| 4a | - | - | High |
Antiviral Assays (e.g., CRFK cell cultures, HEL cell cultures)
The antiviral properties of this compound derivatives are evaluated against a variety of DNA and RNA viruses using cell-based assays. Crandell-Rees Feline Kidney (CRFK) and Human Embryonic Lung (HEL) cell cultures are commonly employed for this purpose.
CRFK Cell Cultures: These cells are utilized to assess the efficacy of compounds against feline viruses. For instance, the antiviral activity against Feline Coronavirus (FCoV), the causative agent of feline infectious peritonitis (FIP), is determined in CRFK cell cultures. The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, is a key parameter measured.
HEL Cell Cultures: HEL cells are used to evaluate the activity of compounds against human viruses, such as Herpes Simplex Virus-1 (HSV-1) and Vaccinia Virus (VV). Similar to the assays in CRFK cells, the EC₅₀ values are determined to quantify the antiviral potency of the tested derivatives.
In one study, a series of N²-arylidene-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl) acetic acid hydrazides were synthesized and evaluated for their antiviral activities. The results highlighted specific compounds with notable efficacy.
| Compound | Virus | Cell Line | EC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 3i | Feline Coronavirus | CRFK | 7.5 | >13 |
| 3c | Herpes Simplex Virus-1 | HEL | 9 | - |
| 3g | Herpes Simplex Virus-1 | HEL | 16 | - |
| 3c | Vaccinia Virus | HEL | 20 | - |
| 3g | Vaccinia Virus | HEL | 14 | - |
Anti-inflammatory Assays (e.g., LPS-induced cytokine production)
The anti-inflammatory potential of this compound derivatives is often assessed by their ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages. A common in vitro model involves stimulating RAW264.7 macrophage cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.
This stimulation leads to the production and release of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO). The levels of these inflammatory markers in the cell culture supernatant are quantified, typically using enzyme-linked immunosorbent assay (ELISA) for cytokines and the Griess reagent for NO. The inhibitory concentration (IC₅₀) values, representing the concentration of the compound that reduces the production of a specific mediator by 50%, are then determined.
A study on a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives demonstrated that most of the tested compounds effectively inhibited the LPS-induced production of NO, IL-6, and TNF-α in RAW264.7 cells. researchgate.net Compound 13b was identified as the most potent anti-inflammatory agent in this series. researchgate.net
| Compound | IC₅₀ (NO) (µM) | IC₅₀ (IL-6) (µM) | IC₅₀ (TNF-α) (µM) |
|---|---|---|---|
| 13b | 10.992 | 2.294 | 12.901 |
| 13d | 19.969 | 4.715 | 22.044 |
| 13f | - | 1.539 | - |
In Vivo Studies
While in vitro assays provide valuable initial data, in vivo studies are crucial for evaluating the efficacy of compounds in a whole-organism context. A frequently used model for assessing anti-inflammatory activity is the carrageenan-induced paw edema model in rats.
In this model, a localized inflammation is induced by injecting a solution of carrageenan into the sub-plantar tissue of a rat's hind paw. This injection triggers an acute inflammatory response characterized by edema (swelling), which can be quantified by measuring the paw volume at various time points after the carrageenan administration.
Test compounds are typically administered orally or intraperitoneally prior to the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to that of a control group that receives only the vehicle.
A study on a series of 2,6-diaryl-imidazo[2,1-b] nih.govresearchgate.netasianpubs.orgthiadiazole derivatives utilized this model to evaluate their in vivo anti-inflammatory activity. nih.gov The results indicated that several compounds exhibited significant edema inhibition.
| Compound | Inhibition of Edema (%) at 1h | Inhibition of Edema (%) at 2h | Inhibition of Edema (%) at 3h |
|---|---|---|---|
| 5b | 20.87 | 19.92 | - |
| 5c | 27.50 | 31.63 | 24.95 |
| 5e | 37.88 | - | - |
| 5h | 33.78 | - | - |
| 5i | 26.90 | - | - |
| 5j | 31.10 | - | - |
| 5l | 20.63 | - | - |
| Diclofenac (20mg/kg) | - | Significant Reduction | Significant Reduction |
Pharmacokinetic and Pharmacodynamic Studies
While in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often performed in the early stages of drug discovery for this compound derivatives, comprehensive in vivo pharmacokinetic and pharmacodynamic data in the public domain are limited. nih.gov Such studies are essential to understand how the body processes these compounds and how they exert their effects over time.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for some N-(5-morpholino-2-arylimidazo[2,1-b] nih.govresearchgate.netasianpubs.orgthiadiazol-6-yl)carboxamides have shown promising results, suggesting they warrant further investigation. biointerfaceresearch.com
There is a recognized need for thorough characterization of the toxicokinetic and pharmacokinetic profiles of this compound derivatives to ensure their safe clinical use. nih.gov
Future Directions and Research Gaps
Development of Selective Agents for Specific Biological Targets
A significant future direction lies in the rational design of imidazo[2,1-b]thiazole derivatives that exhibit high selectivity for specific biological targets, thereby minimizing off-target effects.
Researchers have successfully developed derivatives as selective inhibitors of several key enzymes. For instance, a series of analogues containing a methyl sulfonyl pharmacophore were synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov One of the most potent compounds, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a), demonstrated high selectivity for COX-2 over COX-1, with an IC50 value of 0.08 µM for COX-2. nih.govnih.gov This highlights the scaffold's suitability for creating potent and selective anti-inflammatory agents. nih.gov
In oncology, research has focused on targeting specific proteins involved in cancer progression.
Kinase Inhibition : this compound derivatives have been identified as potential inhibitors of various kinases. nih.gov New derivatives have been synthesized as pan-RAF inhibitors to combat resistance to selective BRAF inhibitors in melanoma. acs.org Compound 38a , featuring a cyclic sulfamide (B24259) moiety, showed high activity in enzymatic and cellular assays and demonstrated the ability to inhibit the phosphorylation of MEK and ERK. acs.org Other studies have targeted Focal Adhesion Kinase (FAK), a novel strategy for cancer therapy, with derivatives showing promising inhibitory activity against glioma C6 cancer cells.
Tubulin Polymerization : The scaffold has been incorporated into molecules designed as microtubule-targeting agents. nih.gov Conjugates of this compound and benzimidazole (B57391) have been shown to occupy the colchicine (B1669291) binding site on tubulin, leading to the inhibition of tubulin assembly. nih.gov
Other Enzymes : Derivatives have also been evaluated as potential inhibitors of 15-lipoxygenase (15-LOX), with one compound bearing a 2,4,4-trimethylpentan-2-yl group being twice as potent as the reference drug quercetin. nih.gov
Furthermore, selectivity has been achieved in the context of infectious diseases. Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have shown selective inhibition of Mycobacterium tuberculosis (Mtb) over a panel of non-tuberculous mycobacteria (NTM). rsc.orgnih.gov This specificity is crucial for developing targeted antitubercular therapies.
| Compound/Derivative Series | Biological Target | Therapeutic Area | Key Findings |
|---|---|---|---|
| (6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) | COX-2 | Anti-inflammatory | Highly potent and selective COX-2 inhibitor (IC50 = 0.08 µM). nih.govnih.gov |
| (Imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives (e.g., 38a) | Pan-RAF Kinases | Anticancer (Melanoma) | Overcomes resistance to selective BRAF inhibitors; inhibits MEK/ERK phosphorylation. acs.org |
| This compound-benzimidazole conjugates (e.g., 6d) | Tubulin | Anticancer | Inhibits tubulin polymerization (IC50 = 1.68 µM) by binding to the colchicine site. nih.gov |
| Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides (e.g., IT10) | Mycobacterium tuberculosis | Antitubercular | Shows selective activity against Mtb over non-tuberculous mycobacteria. rsc.orgnih.gov |
| 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives (e.g., 5i) | 15-Lipoxygenase (15-LOX) | Anti-inflammatory | Demonstrated potency twice that of the reference drug quercetin. nih.gov |
Exploration of New Therapeutic Applications
The broad-spectrum activity of the this compound core provides a fertile ground for exploring novel therapeutic uses beyond its well-established roles. tandfonline.comnih.govnih.gov While significant research has focused on its anticancer tandfonline.comacs.orgrsc.org and antimicrobial nih.govmdpi.com properties, emerging studies are revealing its potential in other areas.
New antiviral applications are a promising frontier. nih.gov Derivatives have been synthesized and evaluated for their activity against a diverse range of viruses. nih.gov
One study found that compound 5d was effective against Feline coronavirus and Feline herpes viruses. nih.gov
Another derivative, 6d , was identified as a potent agent against the Coxsackie B4 virus. nih.gov
Other research has demonstrated activity against herpes simplex virus-1 and vaccinia virus. researchgate.net
In the realm of neurodegenerative diseases, certain this compound derivatives have shown potential neuroprotective effects. nih.gov When incorporated into a 1,4-dihydropyridine (B1200194) (1,4-DHP) scaffold, these compounds exhibited neuroprotective properties, suggesting a role in modulating brain calcium channels. nih.gov
The scaffold's versatility is further demonstrated by its reported efficacy in a variety of other therapeutic contexts, including:
Anthelmintic : The clinically used drug Levamisole is based on this core structure and is known for its antihelminthic and immunomodulatory properties. researchgate.netnih.gov
Cardiotonic and Diuretic : Certain 5,6-disubstituted imidazo[2,1-b]thiazoles have been reported to possess cardiotonic activity. nih.govmdpi.com
Antitubercular : Beyond general antibacterial activity, many new derivatives are being specifically designed and tested as antimycobacterial agents to combat tuberculosis. rsc.orgnih.govresearchgate.net
| Therapeutic Application | Specific Target/Disease | Example Compound/Series | Reported Activity |
|---|---|---|---|
| Antiviral | Feline coronavirus, Feline herpes virus | Spirothiazolidinone derivative 5d | Effective inhibition in cell cultures. nih.gov |
| Antiviral | Coxsackie B4 virus | Spirothiazolidinone derivative 6d | Identified as a potent inhibitor. nih.gov |
| Neuroprotection | Modulation of brain calcium channels | 1,4-DHP scaffold with this compound | Exhibited neuroprotective properties. nih.gov |
| Antitubercular | Mycobacterium tuberculosis | This compound–hydrazine-thiazoles (e.g., 7b) | MIC = 0.98 μg/mL. researchgate.net |
| Anthelmintic / Immunomodulatory | Nematode infections / Immune response | Levamisole | Clinically used drug. researchgate.netnih.gov |
Optimization of Compounds for Enhanced Efficacy and Reduced Toxicity
A critical research gap and future direction is the optimization of lead compounds to maximize therapeutic efficacy while minimizing toxicity. This involves extensive structure-activity relationship (SAR) studies and the application of modern drug design principles. tandfonline.comnih.gov
SAR studies have been crucial in identifying the chemical modifications that enhance biological activity. For example, in the development of COX-2 inhibitors, it was found that the type and size of the amine group at the C-5 position of the this compound ring significantly affected both the potency and selectivity of the compounds. nih.govnih.gov Similarly, for antimicrobial derivatives, SAR studies have shown that aryl substitutions, particularly at the para-position, often lead to better activity compared to hetaryl substitutions. nih.gov
The goal of reducing toxicity is paramount for clinical translation. Researchers are actively designing and screening derivatives to find compounds with a high therapeutic index. In one study, benzo-[d]-imidazo-[2,1-b]-thiazole derivatives were evaluated for their antitubercular activity against M. tuberculosis and their cytotoxicity against a human lung fibroblast cell line (MRC-5). rsc.org The most promising compound, IT10 , displayed potent activity against Mtb (IC90 of 7.05 μM) with no acute cellular toxicity observed at concentrations up to 128 μM. rsc.orgrsc.org This demonstrates a favorable selectivity profile essential for a viable drug candidate.
Modern computational tools are also being employed to guide the optimization process. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are used to assess the drug-likeness of designed compounds before synthesis. rsc.orgrsc.org These predictions, based on factors like Lipinski's and Veber's rules, help prioritize analogues with good predicted oral bioavailability and solubility, streamlining the development of candidates with more favorable pharmacokinetic profiles. rsc.org
Investigation of Resistance Mechanisms
Drug resistance is a major obstacle in the treatment of both cancer and infectious diseases. A key area of future research for this compound derivatives is understanding and overcoming mechanisms of resistance.
In oncology, resistance to targeted therapies is a common challenge. For example, while selective inhibitors of the mutated BRAF V600E kinase are effective in melanoma, resistance often develops. acs.org Research is now directed at developing this compound-based pan-RAF inhibitors that can target not only the initial mutation but also other RAF isoforms, potentially circumventing known resistance pathways. acs.org Similarly, resistance has emerged against EGFR tyrosine kinase inhibitors, prompting the synthesis of new this compound and related heterocyclic compounds designed to be effective against resistant mutant forms of the enzyme. mdpi.com
The growing threat of antibiotic resistance provides a strong impetus for the development of new antimicrobial agents. wisdomlib.org this compound derivatives are being explored as novel antimicrobials that may act via mechanisms different from those of existing drugs, thereby avoiding cross-resistance. For instance, some thiocyano derivatives have shown a good profile for treating genitourinary infections with a broad spectrum of activity and a reduced impact on beneficial Lactobacillus species, which could be an important factor in preventing dysbiosis and secondary infections. nih.gov The development of agents that are selectively active against pathogenic bacteria like Staphylococcus aureus and Escherichia coli while sparing commensal microflora is a significant research goal. mdpi.comwisdomlib.org
Clinical Translation Potential of this compound Derivatives
The ultimate goal of medicinal chemistry research is the translation of promising compounds into clinically effective therapies. The this compound scaffold has already demonstrated this potential with the established drug Levamisole, which is used as an antihelminthic and immunomodulator. researchgate.netnih.gov This clinical precedent provides a strong foundation for the development of new derivatives.
Many preclinical studies highlight the potential of new analogues as viable clinical candidates. nih.govnih.gov
In Vivo Efficacy : The successful transition from in vitro to in vivo models is a critical step. An this compound-based pan-RAF inhibitor, compound 38a , was not only potent in cellular assays but also showed in vivo activity against melanoma, indicating its potential for further development. acs.org
Favorable Toxicity Profiles : A crucial factor for clinical translation is a wide therapeutic window. Numerous studies have reported derivatives with high potency against target cells (e.g., cancer or microbial) but low cytotoxicity against normal human cell lines, such as human lung fibroblasts (MRC-5) or human embryonic kidney cells (HEK-293). nih.govrsc.orgrsc.org This selectivity is a key predictor of potential safety in humans.
Drug-like Properties : The design of compounds with good oral bioavailability and favorable ADMET properties is essential for creating practical medicines. rsc.org The use of in silico prediction and subsequent experimental validation is helping to build a pipeline of this compound derivatives with a higher probability of success in clinical trials. rsc.org
While many compounds are described as promising leads, significant further optimization and rigorous preclinical and clinical testing are required to bring the next generation of this compound-based drugs to the bedside. acs.orgrsc.org
Q & A
Q. What are the common synthetic strategies for Imidazo[2,1-b]thiazole derivatives, and how do reaction conditions influence yield?
Imidazo[2,1-b]thiazoles are typically synthesized via cyclocondensation of 2-aminothiazoles with α-haloketones or α,β-unsaturated carbonyl compounds. Key reagents include HATU (for amide coupling), DIPEA (as a base), and LiOH (for hydrolysis). For example, refluxing in 1,4-dioxane for 24 hours facilitates cyclization, while CuSO₄·5H₂O and sodium ascorbate enable click chemistry for triazole derivatives . Yield optimization often requires adjusting solvent polarity (e.g., THF-MeOH mixtures) and temperature gradients (e.g., 0°C to room temperature for LiOH-mediated steps) .
Q. Which pharmacological activities are most consistently reported for this compound derivatives?
These derivatives exhibit broad-spectrum biological activities, including antibacterial (e.g., against Mycobacterium tuberculosis), antitumoral (tubulin-targeting agents), and antiviral properties. Levamisole, a well-known this compound derivative, demonstrates immunomodulatory and anthelmintic effects . Antimycobacterial activity against nontuberculous mycobacteria (NTMs) has been validated in vitro, with derivatives like IT06 and IT10 showing MIC values ≤2 µg/mL .
Q. How is structural characterization of this compound derivatives performed?
X-ray crystallography and NMR spectroscopy are standard for confirming scaffold regiochemistry. For example, 2D NOESY experiments distinguish between C-5 and C-6 substitutions, while single-crystal X-ray diffraction resolves π-π stacking interactions in benzo-fused analogs . Solubility and bioavailability predictions use computational tools like Veber’s rule, which evaluates molecular weight (<500 Da) and polar surface area (<140 Ų) .
Advanced Research Questions
Q. How can this compound derivatives be optimized for target-specific therapeutic applications?
Structure-activity relationship (SAR) studies guide optimization. For instance:
- IDO1 Inhibitors : Introducing electron-withdrawing groups (e.g., nitro) at C-5 enhances binding to the heme pocket of indoleamine-2,3-dioxygenase 1 (IDO1), as shown in docking studies with PDB 3IUB .
- 15-Lipoxygenase Inhibitors : 3,6-Diphenyl substitutions improve inhibition (IC₅₀ = 0.8 µM) by interacting with the enzyme’s hydrophobic cavity .
- Anticancer Agents : Chalcone-conjugated derivatives destabilize microtubules (IC₅₀ = 1.2 µM in MCF-7 cells) by binding to the colchicine site .
Q. What methodologies address contradictions in biological activity data across studies?
Discrepancies often arise from assay variability (e.g., bacterial strain differences) or compound purity. To resolve this:
- Use orthogonal assays (e.g., both resazurin microtiter and luciferase reporter assays for antimycobacterial activity) .
- Validate cytotoxicity via parallel screening in mammalian cell lines (e.g., HEK-293) to distinguish target-specific effects from general toxicity .
- Apply molecular dynamics simulations to confirm binding poses inconsistent with in vitro results .
Q. How can green chemistry principles be integrated into this compound synthesis?
Recent advances include:
- Photocatalytic C–H Functionalization : Visible-light-mediated acetoxymalonylation at C-3 using organophotoredox catalysts (e.g., eosin Y) reduces waste .
- Ionic Liquid-Promoted Reactions : [Bmim]Br enables one-pot synthesis of thiazole–imidazo[2,1-b]thiadiazole hybrids with >80% yield and recyclable solvents .
Q. What strategies improve the pharmacokinetic profile of this compound-based drug candidates?
- Solubility Enhancement : Introduce hydrophilic groups (e.g., carboxamide triazoles) or reduce logP via fluorinated substituents .
- Metabolic Stability : Deuterium incorporation at metabolically labile positions (e.g., C-2 methyl groups) prolongs half-life in vivo .
- Blood-Brain Barrier Penetration : N-Methylation of piperazine-linked derivatives improves CNS bioavailability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
